molecular formula C10H12N2O B1285682 N-(4-aminophenyl)cyclopropanecarboxamide CAS No. 74617-73-5

N-(4-aminophenyl)cyclopropanecarboxamide

Cat. No. B1285682
CAS RN: 74617-73-5
M. Wt: 176.21 g/mol
InChI Key: QKOLSDDMVFYWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-aminophenyl)cyclopropanecarboxamide" is a cyclopropane derivative with an amide functional group and an aromatic amine. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which can influence their reactivity and interactions with biological targets. Amides are common functional groups in medicinal chemistry, often contributing to the bioactivity of compounds due to their ability to engage in hydrogen bonding and other interactions.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the cyclopropane ring. However, several papers describe the synthesis of related compounds. For instance, the synthesis of a fluorinated polyamide using a diamine with a trifluoromethyl pendent group was achieved in two steps from cyclohexanedimethanol and nitrobenzotrifluoride . Another synthesis involved the preparation of an ether diamine monomer containing the cyclohexane structure, which was then used to synthesize novel polyamides . These methods could potentially be adapted for the synthesis of "N-(4-aminophenyl)cyclopropanecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which can impose conformational restrictions and steric repulsion between adjacent substituents . This can influence the overall shape and electronic distribution of the molecule, potentially affecting its biological activity. The crystal structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, showing the cyclohexane ring in a chair conformation and stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, often facilitated by the ring strain. For example, the ketol-acid reductoisomerase inhibitor study involved the design and synthesis of cyclopropane derivatives, indicating that these compounds can act as enzyme inhibitors . The reactivity of the cyclopropane ring can be exploited in the design of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely depending on the substituents attached to the ring. Polyamides derived from similar structures have shown good solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films . These properties are important for the practical application of these materials in various fields, including microelectronics and materials science. The cyclopropane derivatives' low dielectric constants and high transparency also make them suitable for electronic applications .

Scientific Research Applications

Anticancer Activity

N-(4-aminophenyl)cyclopropanecarboxamide derivatives have demonstrated significant inhibitory activity against cancer cell lines. For instance, a compound synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed notable anticancer properties (Lu et al., 2021). Moreover, other derivatives such as MGCD0103, a histone deacetylase inhibitor, have entered clinical trials due to their potential as anticancer drugs (Zhou et al., 2008).

Bradykinin B1 Antagonism

Studies on cyclopropanecarboxamide derivatives, including N-(4-aminophenyl)cyclopropanecarboxamide, have revealed their potential as bradykinin B1 antagonists. Modifications in these compounds improved pharmacokinetic profiles and central nervous system penetration (Kuduk et al., 2007).

Polyimide Synthesis

In the field of material science, derivatives of N-(4-aminophenyl)cyclopropanecarboxamide have been utilized in the synthesis of hyperbranched polyimides. These materials exhibit promising applications in gas separation due to their structural and thermal properties (Fang et al., 2000).

Synthesis of Novel Compounds

N-(4-aminophenyl)cyclopropanecarboxamide serves as an important intermediate in synthesizing various novel compounds. For instance, its derivatives have been used in the synthesis of NVP-BEZ-235, a notable therapeutic agent (Hou et al., 2016).

Development of NMDA Receptor Antagonists

Certain derivatives, like milnacipran, a clinically used antidepressant, and its analogs have been explored as NMDA receptor antagonists, showing potential for therapeutic applications in neurology (Shuto et al., 1995).

CDK and HDAC Inhibition

Novel inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been synthesized from derivatives of N-(4-aminophenyl)cyclopropanecarboxamide. These compounds show potent anticancer activity, both in vitro and in vivo (Cheng et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(4-aminophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOLSDDMVFYWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585432
Record name N-(4-Aminophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)cyclopropanecarboxamide

CAS RN

74617-73-5
Record name N-(4-Aminophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminophenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.